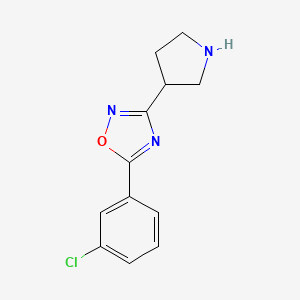

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1781384-93-7

Cat. No.: VC3111212

Molecular Formula: C12H12ClN3O

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781384-93-7 |

|---|---|

| Molecular Formula | C12H12ClN3O |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C12H12ClN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2 |

| Standard InChI Key | UUYCABFEBRBSRN-UHFFFAOYSA-N |

| SMILES | C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl |

| Canonical SMILES | C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl |

Introduction

Structural Characteristics and Properties

Chemical Structure and Composition

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core with a 3-chlorophenyl group at position 5 and a pyrrolidin-3-yl substituent at position 3. This arrangement creates a molecule with multiple sites for potential hydrogen bonding and receptor interactions, contributing to its biological relevance.

The compound belongs to the family of 3,5-disubstituted-1,2,4-oxadiazoles, which have gained significant attention in medicinal chemistry due to their diverse pharmacological profiles . The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered heterocyclic structure, providing favorable physical, chemical, and pharmacokinetic properties that enhance pharmacological activities through hydrogen bond interactions with biomacromolecules .

Physicochemical Properties

Based on analysis of structurally similar compounds, 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole would be expected to exhibit physicochemical properties comparable to related oxadiazole derivatives. These predicted properties are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

The chlorine atom at the meta position of the phenyl ring likely enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs. The pyrrolidin-3-yl substituent adds a basic nitrogen center that can improve aqueous solubility and provides an additional site for hydrogen bonding and target interaction.

Synthesis Methods

General Synthetic Approaches for 1,2,4-Oxadiazoles

Several established methods exist for synthesizing 3,5-disubstituted-1,2,4-oxadiazole derivatives, which can be adapted for the preparation of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The most common synthetic routes involve the reaction of amidoximes with carboxylic acid derivatives or the cyclodehydration of O-acyl amidoximes .

Based on literature precedents for similar compounds, potential synthetic pathways for 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:

-

Reaction of pyrrolidine-3-carboxamidoxime with 3-chlorobenzoyl chloride followed by cyclodehydration.

-

Coupling of pyrrolidine-3-carbonitrile with hydroxylamine to form an amidoxime intermediate, followed by reaction with 3-chlorobenzoic acid in the presence of a coupling agent such as EDC or DCC, and subsequent cyclization .

-

Oxidative cyclization methods using reagents such as iodine, as demonstrated in the synthesis of various 2-amino-5-substituted 1,3,4-oxadiazoles .

Optimization Strategies

Recent advances in synthetic methodologies for oxadiazole derivatives suggest several optimization strategies that could enhance the yield and purity of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:

-

Use of microwave irradiation for the cyclodehydration step, which has been shown to increase reaction efficiency for similar compounds .

-

Application of green chemistry approaches, such as solvent-free conditions or environmentally friendly catalysts like T3P (propanephosphonic anhydride) .

-

Photocatalytic methods employing visible light and catalysts such as eosin-Y, which have demonstrated high yields in the synthesis of structurally related oxadiazoles .

For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for phosphodiesterase inhibition (PDE4B2) showed that compounds with cyclic rings bearing heteroatoms at the 5-position exhibited significant activity . The 3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 9a) was identified as the most potent inhibitor with an IC₅₀ value of 5.28 μM against PDE4B2 .

Structure-Activity Relationships

Impact of Structural Elements on Activity

Understanding the structure-activity relationships (SARs) of oxadiazole derivatives provides insights into the potential biological profile of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:

-

Oxadiazole Core: The 1,2,4-oxadiazole scaffold serves as a rigid bioisostere for esters, amides, and carbamates, potentially enhancing metabolic stability while maintaining biological activity .

-

3-Chlorophenyl Group: Halogen substituents, particularly chlorine, at the meta position of the phenyl ring have been associated with enhanced receptor binding and increased lipophilicity in similar compounds . The presence of this group in 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may contribute to improved target selectivity and membrane permeability.

-

Pyrrolidin-3-yl Substituent: Nitrogen-containing heterocycles like pyrrolidine often contribute to favorable pharmacokinetic properties and specific binding interactions with biological targets . The positioning at the 3-position of the pyrrolidine ring may provide optimal spatial arrangement for interaction with target binding sites.

Comparison with Structural Analogs

Table 3: Comparison of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with Structurally Related Compounds

The differences between these analogs suggest that 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may possess a unique pharmacological profile. The specific combination of the meta-chlorophenyl group and the pyrrolidin-3-yl substituent could provide an optimal balance of lipophilicity and hydrogen-bonding capacity for particular therapeutic applications.

Applications in Drug Discovery

Medicinal Chemistry Relevance

The unique structural features of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole position it as a potentially valuable compound in medicinal chemistry. Oxadiazole-containing compounds have garnered significant interest in drug discovery due to their favorable drug-like properties and diverse biological activities .

Several advantageous properties of oxadiazole-containing compounds that may apply to 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:

-

Enhanced metabolic stability compared to compounds containing ester or amide groups .

-

Improved hydrogen bonding capabilities that facilitate interaction with biological targets .

-

Appropriate balance of lipophilicity and hydrophilicity, contributing to favorable pharmacokinetic properties .

Future Research Directions

Structure Optimization Opportunities

Further research on 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could focus on several avenues for structural optimization:

-

Substitution Patterns: Investigation of different substitution patterns on the chlorophenyl ring to determine the optimal position for halogen substituents.

-

Pyrrolidine Modifications: Exploration of derivatives with functionalized pyrrolidine rings, such as hydroxyl or amino substituents, to enhance target specificity.

-

Hybrid Molecules: Development of hybrid compounds incorporating 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with other pharmacologically active scaffolds, similar to the quinoxaline-oxadiazole hybrids that have shown promising anticancer activity .

Research Gaps and Challenges

Several research gaps need to be addressed to fully elucidate the potential of 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:

-

Comprehensive Structure-Activity Relationships: Systematic studies examining the effect of various substituents on the phenyl ring and modifications to the pyrrolidine moiety.

-

Target Identification and Validation: Identification of specific biological targets and binding modes through in silico modeling, biochemical assays, and structural biology techniques.

-

Pharmacokinetic Profiling: Detailed investigation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess drug-likeness and developability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume